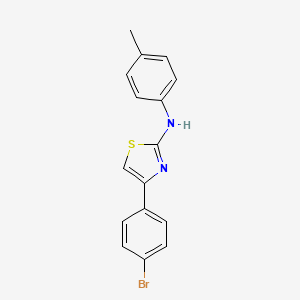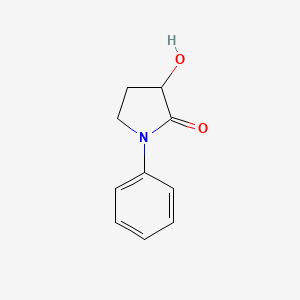![molecular formula C19H19NO2S B10871953 2-{1-[(4-Methylphenyl)amino]ethylidene}-5-(thiophen-2-yl)cyclohexane-1,3-dione](/img/structure/B10871953.png)
2-{1-[(4-Methylphenyl)amino]ethylidene}-5-(thiophen-2-yl)cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Thienyl)-2-[1-(4-toluidino)ethylidene]-1,3-cyclohexanedione is a complex organic compound that features a thienyl group, a toluidino group, and a cyclohexanedione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-thienyl)-2-[1-(4-toluidino)ethylidene]-1,3-cyclohexanedione typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Cyclohexanedione Core: Starting with a cyclohexane derivative, the cyclohexanedione core can be synthesized through oxidation reactions.
Introduction of the Thienyl Group: The thienyl group can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Toluidino Group: The toluidino group can be attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and toluidino groups.
Reduction: Reduction reactions can be used to modify the functional groups attached to the cyclohexanedione core.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Pharmaceuticals: Potential use as a precursor for drug development.
Biological Probes: Use in the study of biological pathways and mechanisms.
Industry
Dyes and Pigments: Possible applications in the synthesis of dyes and pigments.
Polymers: Use in the development of novel polymers with unique properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. In a catalytic context, it could act as a ligand, facilitating the formation of active catalytic species.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Thienyl)-2-[1-(4-aminophenyl)ethylidene]-1,3-cyclohexanedione
- 5-(2-Thienyl)-2-[1-(4-methylanilino)ethylidene]-1,3-cyclohexanedione
Uniqueness
The unique combination of the thienyl, toluidino, and cyclohexanedione groups in 5-(2-thienyl)-2-[1-(4-toluidino)ethylidene]-1,3-cyclohexanedione gives it distinct chemical and physical properties, making it valuable for specific applications that similar compounds might not be suitable for.
Properties
Molecular Formula |
C19H19NO2S |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-hydroxy-2-[C-methyl-N-(4-methylphenyl)carbonimidoyl]-5-thiophen-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C19H19NO2S/c1-12-5-7-15(8-6-12)20-13(2)19-16(21)10-14(11-17(19)22)18-4-3-9-23-18/h3-9,14,21H,10-11H2,1-2H3 |
InChI Key |
BBHMEIXFDRFZSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(C)C2=C(CC(CC2=O)C3=CC=CS3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-benzothiazol-2-yl)-4-methyl-3-oxo-5-(pyridin-4-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10871874.png)
![3-chloro-N-[[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B10871886.png)
![3-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-2-(phenoxymethyl)quinazolin-4(3H)-one](/img/structure/B10871888.png)
![3-[({[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10871893.png)
![9-Benzyl-3-(2-chloropropanoyl)-3,9-diazaspiro[5.6]dodecan-10-one](/img/structure/B10871901.png)
![5-(1,3-benzodioxol-5-ylmethyl)-2-(1,3-benzothiazol-2-yl)-1-benzyl-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10871909.png)
![(1Z)-N-[(7-benzyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methoxy]-1-(3,4-dimethoxyphenyl)ethanimine](/img/structure/B10871916.png)

![{(1E)-1-[3-(2-Methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}(5-methylisoxazol-3-YL)azanide](/img/structure/B10871929.png)

![8-Ethyl-2-(4-{[6-methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl}piperazin-1-yl)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B10871932.png)
![2-[(4-cyclohexyl-12,12-dimethyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetonitrile](/img/structure/B10871936.png)
![4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-1,3-dimethyl-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B10871939.png)
![2-{[(2E)-2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoyl]amino}benzoic acid](/img/structure/B10871945.png)
